molecular formula C14H10ClFO3 B6406950 2-(5-Chloro-2-methoxyphenyl)-6-fluorobenzoic acid, 95% CAS No. 1261912-06-4

2-(5-Chloro-2-methoxyphenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6406950
CAS RN: 1261912-06-4
M. Wt: 280.68 g/mol
InChI Key: PIANCMATMAKCDC-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)-6-fluorobenzoic acid, or 2C5FBA, is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 247.59 g/mol, and is soluble in water, methanol, and ethanol. 2C5FBA is widely used in organic synthesis, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

2C5FBA is widely used in scientific research applications. It has been used as a substrate for enzymes, as a reagent for organic synthesis, and as a probe for biochemical and physiological studies. It has also been used in the study of enzyme kinetics, as well as in the study of drug metabolism and transport. Additionally, 2C5FBA is used in the study of enzyme inhibition, and has been used as a tool to study the effects of environmental toxins.

Mechanism of Action

2C5FBA acts as an inhibitor of several enzymes, including cytochrome P450 enzymes, monoamine oxidase, and nitric oxide synthase. It has also been found to inhibit the activity of several other enzymes, such as glutathione S-transferase and aldose reductase. The exact mechanism of action of 2C5FBA is not yet fully understood, but it is believed to involve the inhibition of the enzyme’s active site, as well as the binding of the compound to a specific site on the enzyme.
Biochemical and Physiological Effects
2C5FBA has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes, monoamine oxidase, and nitric oxide synthase. Additionally, it has been found to inhibit the activity of several other enzymes, such as glutathione S-transferase and aldose reductase. Furthermore, 2C5FBA has been found to have an inhibitory effect on the activity of several neurotransmitters, including serotonin, norepinephrine, and dopamine.

Advantages and Limitations for Lab Experiments

2C5FBA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. Additionally, it is a relatively stable compound, with a relatively low melting point. Furthermore, it is a relatively non-toxic compound, and is not known to be carcinogenic.
However, there are some limitations to the use of 2C5FBA in laboratory experiments. It is a relatively weak inhibitor of enzymes, and its mechanism of action is not yet fully understood. Additionally, it is not known to be an effective inhibitor of all enzymes, and there is some evidence to suggest that it may be toxic at high concentrations.

Future Directions

Given its wide range of applications, there are several potential future directions for the use of 2C5FBA. One potential direction is the development of new methods of synthesis, which could potentially lead to more efficient and cost-effective production of the compound. Additionally, further research into the mechanism of action of 2C5FBA could lead to the development of more effective inhibitors of enzymes. Furthermore, further research into the biochemical and physiological effects of 2C5FBA could lead to the development of new drugs and therapies. Finally, further research into the toxicology of 2C5FBA could lead to the development of safer and more effective laboratory experiments.

Synthesis Methods

2C5FBA can be synthesized in several different ways. The most common method involves the reaction of 5-chloro-2-methoxybenzoic acid and 6-fluorobenzoic acid in aqueous acetic acid. This reaction produces 2C5FBA and acetic acid as a byproduct. Other methods of synthesis include the reaction of 2-chloro-5-methoxybenzoic acid and 6-fluorobenzoic acid in aqueous acetic acid, or the reaction of 2-chloro-5-methoxybenzoic acid with 6-fluorobenzaldehyde in aqueous acetic acid.

properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-12-6-5-8(15)7-10(12)9-3-2-4-11(16)13(9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIANCMATMAKCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691105
Record name 5'-Chloro-3-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261912-06-4
Record name [1,1′-Biphenyl]-2-carboxylic acid, 5′-chloro-3-fluoro-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261912-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Chloro-3-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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